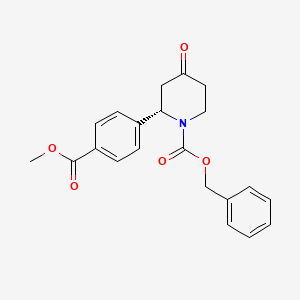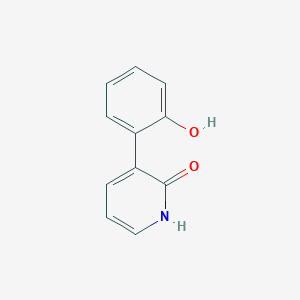![molecular formula C7H11F5O3 B6292192 2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol; 98% CAS No. 1262415-61-1](/img/structure/B6292192.png)
2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol (also known as 2-PFPE) is a fluorinated alcohol with a wide range of applications in chemical synthesis and research. This compound has been used in a variety of fields, including chemical synthesis, biochemistry, and pharmaceutical research. Its unique properties make it an attractive molecule for laboratory use, as it is highly soluble in water and has a low melting point. Additionally, 2-PFPE has a relatively low toxicity, making it a safe and effective reagent for laboratory use.
Mecanismo De Acción
2-PFPE is a highly polar molecule, which makes it an effective solvent for many organic compounds. Its high polarity also makes it a good stabilizing agent for biomolecules, as it can bind to and stabilize the hydrophobic regions of proteins and other biomolecules. Additionally, its low toxicity makes it a safe reagent for laboratory use.
Biochemical and Physiological Effects
2-PFPE has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to possess anti-inflammatory and anti-oxidant properties, and to have a protective effect against DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-PFPE has a number of advantages and limitations for laboratory experiments. Its low toxicity and high solubility in water make it a safe and effective reagent for laboratory use. Additionally, its low melting point makes it easy to handle and store. However, its high polarity can make it difficult to use in some reactions, and it can also interfere with the activity of enzymes and other biomolecules.
Direcciones Futuras
There are a number of potential future directions for the use of 2-PFPE in scientific research. These include the development of more efficient synthesis methods, the exploration of its potential uses in drug delivery and drug formulation, and the investigation of its potential therapeutic applications. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs and treatments.
Métodos De Síntesis
2-PFPE can be synthesized from 2,2,3,3,3-pentafluoropropanol (PFP) by a two-step process. In the first step, PFP is reacted with sodium hydroxide to form the sodium salt of 2-PFPE. This reaction is followed by an acid-catalyzed dehydration reaction to produce 2-PFPE. The overall reaction is illustrated below:
PFP + NaOH → Na+[2-(2,2,3,3,3-pentafluoropropoxy)ethoxy]ethanol
Na+[2-(2,2,3,3,3-pentafluoropropoxy)ethoxy]ethanol + H2SO4 → 2-[2-(2,2,3,3,3-pentafluoropropoxy)ethoxy]ethanol
Aplicaciones Científicas De Investigación
2-PFPE has been used in a variety of scientific research applications, including chemical synthesis, biochemistry, and pharmaceutical research. In chemical synthesis, it has been used as a solvent for various reactions, such as Diels-Alder reactions and Wittig reactions. In biochemistry, it has been used as a reagent for the synthesis of peptides, proteins, and other biomolecules. In pharmaceutical research, it has been used as a solvent for drug solubilization and as a stabilizer for drug formulations.
Propiedades
IUPAC Name |
2-[2-(2,2,3,3,3-pentafluoropropoxy)ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F5O3/c8-6(9,7(10,11)12)5-15-4-3-14-2-1-13/h13H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWOMBAHUZLMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(C(F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8-Phenylimidazo[1,2-a]pyrazine; 95%](/img/structure/B6292180.png)
![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)


